molecular formula C21H19FO4 B4927244 5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one

5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B4927244
M. Wt: 354.4 g/mol
InChI Key: LWPPQDGYWPQIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-Fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one (CAS 307546-58-3) is a synthetic coumarin derivative of significant interest in medicinal chemistry and cancer research. Coumarins are a privileged scaffold in drug discovery, known for their diverse pharmacological profiles and favorable properties such as low molecular weight and good bioavailability . This compound features a chromen-2-one core substituted with a 4-fluorophenyl keto-ethoxy side chain, a structural motif shared with other investigated chromene derivatives. Research on closely related 2H-chromene compounds has demonstrated potent and selective inhibitory effects on tumor-associated carbonic anhydrase (CA) isoforms IX and XII . These transmembrane enzymes are overexpressed in many hypoxic solid tumors and are actively involved in pH control and tumor progression, making them validated targets for anticancer therapy . The selectivity of such coumarin derivatives for the cancer-associated CA IX and XII over off-target isoforms like CA I and II highlights their high potential as lead compounds for the design of isozyme-selective inhibitors . With a molecular formula of C21H19FO4 and a molecular weight of 354.37 g/mol, this compound is supplied for research applications exclusively . It is intended for non-human, non-clinical investigations, including but not limited to, in vitro studies on enzyme inhibition, the exploration of mechanisms in tumor biology, and as a building block in the synthesis of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO4/c1-3-4-15-11-20(24)26-19-10-13(2)9-18(21(15)19)25-12-17(23)14-5-7-16(22)8-6-14/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPPQDGYWPQIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, ethyl acetoacetate, and 4-propylphenol.

    Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromen-2-one core structure.

    Substitution Reaction: The final step involves the substitution of the hydroxyl group with an oxoethoxy group using reagents like oxalyl chloride and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chromenone Derivatives

Key comparisons include:

Table 1: Structural Comparison of Chromenone Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Crystallographic Features
Target Compound 4-propyl, 5-(4-FPh-OCO-), 7-methyl C₂₁H₁₉FO₄ 354.37 Planar chromenone core; fluorophenyl perpendicularity
4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 4-(4-MeOPh), 7-(4-MePh-OCO-), 8-methyl C₂₆H₂₂O₅ 414.46 Stabilized by π-π stacking; S(5)/S(6) motifs
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-(4-MePh), 7-(iso-propoxy) C₂₀H₂₀O₃ 308.37 Chromen ring coplanarity (deviation ≤0.205 Å)
5-Hydroxy-7-methoxy-6-methyl-2-phenyl-4H-chromen-4-one 5-OH, 7-OMe, 6-Me, 2-Ph C₁₇H₁₄O₄ 282.29 Flavonoid-like structure; hydrogen-bonding motifs
Key Observations:
  • Fluorine vs. This may influence solubility and binding affinity .
  • Propyl Chain vs.
  • Planarity and Packing: The target compound’s near-planar chromenone core contrasts with the pronounced perpendicularity of one fluorophenyl group, creating unique crystal packing dominated by van der Waals interactions rather than hydrogen bonds .
Key Findings:
  • SHELX Suite Dominance : The target compound and analogs rely on SHELX programs (e.g., SHELXL, SHELXS) for structure refinement, reflecting their robustness in handling complex substituents and torsional flexibility .
  • Solvent Influence: High-polarity solvents like DMF promote crystallization of bulky derivatives (e.g., target compound), while ethanol/water mixtures favor smaller analogs .

Intermolecular Interactions

  • Target Compound : Lacks hydrogen bonds but exhibits weak C–H···O contacts and fluorophenyl-mediated π-π interactions (distance ~3.5 Å), similar to the pseudo-six-membered rings in .
  • Analog-Specific Features: The methoxy-substituted compound shows stronger hydrogen bonding, while the flavonoid derivative relies on O–H···O networks for stability.

Biological Activity

5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one, also known by its ChemDiv Compound ID 4182-0073, is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FO4C_{21}H_{19}FO_{4}, with a molecular weight of approximately 354.38 g/mol. The structural representation is as follows:

  • IUPAC Name : 7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
  • SMILES : CCCC(c(ccc(OCC(c(cc1)ccc1F)=O)c1C)c1O1)=CC1=O
  • InChI Key : ISXKHGBECHPBAC-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated mild inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an inhibition zone (IZ) value of 21.3–20.6 mm and minimum inhibitory concentration (MIC) values ranging from 1.95 to 3.9 µg/mL . In general, these derivatives were found to be more effective against Gram-negative bacteria compared to Gram-positive bacteria.

Anticancer Activity

Chromene derivatives, including the compound , have shown promise in anticancer applications. They interact with tubulin at binding sites, inhibiting polymerization and leading to apoptosis in cancer cells . For instance, studies involving related compounds indicated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, chromene derivatives have been investigated for their anti-inflammatory effects. Molecular docking studies revealed that these compounds could inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several chromene derivatives against various pathogens. The results indicated that while some compounds exhibited strong activity against Gram-negative bacteria, others showed moderate effects against Gram-positive strains. The specific compound exhibited an MIC value comparable to standard antibiotics used in clinical settings.

CompoundTarget PathogenMIC (µg/mL)Inhibition Zone (mm)
This compoundMRSA3.921.3
Compound XE. coli1.525
Compound YS. aureus518

Case Study: Cytotoxicity Assessment

In another study focusing on cytotoxicity, the compound was tested against multiple cancer cell lines using the MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-712Doxorubicin: 10
Hek293>50Cisplatin: 8

Q & A

Q. What are the established synthetic routes for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions , including:

  • Pechmann condensation : Reaction of phenols (e.g., 4-fluorophenyl derivatives) with β-ketoesters under acidic conditions to form the coumarin backbone .
  • Nucleophilic substitution : Introduction of the 2-oxoethoxy side chain via reaction with halogenated intermediates (e.g., chloroacetophenone derivatives) .
  • Purification : Recrystallization or chromatography to isolate the final compound (>95% purity) .

Q. What spectroscopic and crystallographic methods validate the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substituent positions (e.g., fluorophenyl, propyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray crystallography : SHELXL refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .

Q. What in vitro assays are standard for evaluating biological activity?

  • Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, topoisomerase inhibition) .

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and scalability?

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, FeCl₃) to enhance reaction efficiency .
  • Solvent optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) for solubility and side-reaction suppression .
  • Flow chemistry : Implement continuous reactors for large-scale production with real-time monitoring .

Q. How to resolve conflicting bioactivity data across studies?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Use multiple concentrations (e.g., 1–100 µM) and replicate experiments (n ≥ 3) .
  • Off-target profiling : Screen against unrelated enzymes/cell lines to confirm specificity .

Q. What computational methods predict the compound’s molecular targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases, cytochrome P450) .
  • Molecular dynamics (MD) simulations : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) to validate target affinity .
  • QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .

Q. How does structural modification alter pharmacological properties?

  • Substituent variation : Replace the propyl group with ethyl/butyl chains to study lipophilicity effects on membrane permeability .
  • Halogen substitution : Compare 4-fluorophenyl with 4-chlorophenyl analogs to assess electronic effects on enzyme inhibition .
  • Side-chain functionalization : Introduce ester or amide groups to modulate metabolic stability .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound?

  • Solvent polarity : Discrepancies arise from using DMSO (high solubility) vs. aqueous buffers (low solubility) .
  • pH dependency : Ionizable groups (e.g., chromen-2-one carbonyl) may alter solubility in buffered vs. unbuffered systems .
  • Measurement methods : Compare UV-Vis (direct) vs. nephelometry (indirect) for accuracy .

Q. How to address inconsistencies in reported enzyme inhibition potency?

  • Enzyme source : Recombinant vs. tissue-extracted enzymes may exhibit varying activity .
  • Cofactor requirements : Ensure Mg²⁺/ATP levels are consistent in kinase assays .
  • Positive controls : Include reference inhibitors (e.g., doxorubicin for topoisomerase) to validate assay conditions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
Coumarin formationH₂SO₄, 80°C, 6h65–70
Side-chain additionK₂CO₃, DMF, 60°C, 12h50–55
PurificationEthanol recrystallization90–95

Q. Table 2: Comparative Bioactivity Data

Cell Line/EnzymeIC₅₀ (µM)Assay TypeReference
HeLa (cervical)12.3 ± 1.2MTT
COX-2 inhibition8.7 ± 0.9Fluorescence
S. aureus (MIC)25.0Microdilution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.